molecular formula C26H40N2O3S2 B13734658 benzyl carbamimidothioate;4-dodecylbenzenesulfonic acid CAS No. 31261-59-3

benzyl carbamimidothioate;4-dodecylbenzenesulfonic acid

Cat. No.: B13734658
CAS No.: 31261-59-3
M. Wt: 492.7 g/mol
InChI Key: GPNMODHRIBAOHF-UHFFFAOYSA-N
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Description

Benzyl carbamimidothioate (CAS: 126145-99-1) is a sulfonamide-derived compound synthesized via thiourea formation and subsequent S-methylation . Its structure includes a carbamimidothioate group (-NH-C(=S)-NH₂) linked to a benzyl moiety.

4-Dodecylbenzenesulfonic acid (DBSA) (CAS: 121-65-3) is a surfactant Bronsted acid with a 12-carbon alkyl chain and a sulfonic acid head group. It is widely used as a catalyst in esterification , biodiesel production , and as a dispersant in micro-electrical discharge machining (µEDM) . Its amphiphilic nature enables emulsification, enhancing reaction kinetics and interfacial interactions .

Properties

CAS No.

31261-59-3

Molecular Formula

C26H40N2O3S2

Molecular Weight

492.7 g/mol

IUPAC Name

benzyl carbamimidothioate;4-dodecylbenzenesulfonic acid

InChI

InChI=1S/C18H30O3S.C8H10N2S/c1-2-3-4-5-6-7-8-9-10-11-12-17-13-15-18(16-14-17)22(19,20)21;9-8(10)11-6-7-4-2-1-3-5-7/h13-16H,2-12H2,1H3,(H,19,20,21);1-5H,6H2,(H3,9,10)

InChI Key

GPNMODHRIBAOHF-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCCC1=CC=C(C=C1)S(=O)(=O)O.C1=CC=C(C=C1)CSC(=N)N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of benzyl carbamimidothioate;4-dodecylbenzenesulfonic acid typically involves the reaction of 4-dodecylbenzene with sulfur trioxide, followed by neutralization with benzyl carbamimidothioate. This process can be carried out in a continuous reactor, such as a falling film reactor, to ensure efficient mixing and reaction .

Industrial Production Methods

In industrial settings, the production of 4-dodecylbenzenesulfonic acid involves the sulfonation of dodecylbenzene with sulfuric acid or oleum under controlled temperatures. The resulting product is then neutralized with benzyl carbamimidothioate to form the final compound .

Chemical Reactions Analysis

Types of Reactions

Benzyl carbamimidothioate;4-dodecylbenzenesulfonic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include sulfuric acid, oleum, and various nucleophiles. Reaction conditions typically involve controlled temperatures and the use of continuous reactors to ensure efficient mixing and reaction .

Major Products

The major products formed from these reactions include sulfonic acid derivatives, thiol derivatives, and substituted benzene compounds .

Mechanism of Action

The mechanism of action of benzyl carbamimidothioate;4-dodecylbenzenesulfonic acid involves its surfactant properties, which allow it to reduce surface tension and enhance the mixing of water with oils and fats. This property is crucial for its applications in detergents and emulsifiers. Additionally, the compound’s ability to undergo various chemical reactions makes it a versatile reagent in organic synthesis .

Comparison with Similar Compounds

4-Dodecylbenzenesulfonic Acid (DBSA)

Catalytic Performance vs. Non-Surfactant Acids
  • Hydrochloric Acid (HCl): In esterification, HCl requires higher temperatures and longer reaction times compared to DBSA.
  • Lipase Enzymes: DBSA outperforms lipases in hydrophobic substrate conversion. For example, DBSA-catalyzed esterification of nonanoic acid with 3-phenylpropanol in miniemulsion achieves 50% faster conversion than lipase PS in conventional emulsions .
Catalyst Reaction Type Conversion Rate Key Advantage(s) Limitation(s) Reference
DBSA Esterification 88–100% Surfactant properties enhance emulsion stability Stable emulsions complicate phase separation
HCl Esterification 40–60% Low cost Requires high catalyst load, slow kinetics
Lipase PS Enzymatic esterification 30–50% Substrate selectivity Limited by hydrophobicity of reactants
Surfactant Comparison: DBSA vs. p-Toluenesulfonic Acid (p-TSA)
  • Emulsification Efficiency : DBSA forms stable micelles due to its long alkyl chain, enabling reactions in aqueous media. In contrast, p-TSA lacks surfactant properties, necessitating organic solvents for hydrophobic reactions .
  • Biodiesel Production : DBSA increases oleic acid esterification efficiency by 74% compared to p-TSA in lignin-based systems, attributed to improved lignin solubilization .

Benzyl Carbamimidothioate

Structural and Functional Analogues
  • Thiourea Derivatives : Unlike symmetrical thioureas (e.g., thiourea itself), benzyl carbamimidothioate’s asymmetric structure may confer unique reactivity in nucleophilic substitution or metal coordination .
Compound Functional Groups Applications Key Differentiator
Benzyl carbamimidothioate -NH-C(=S)-NH₂, benzyl group Synthetic intermediate Asymmetric thiourea derivative
Acetazolamide -SO₂NH₂, thiadiazole ring Carbonic anhydrase inhibition High enzyme specificity
Thiourea -NH-C(=S)-NH₂ Metal ligand, catalyst Symmetrical structure

Biological Activity

Benzyl carbamimidothioate and 4-dodecylbenzenesulfonic acid are compounds with significant biological activities, particularly in the fields of medicinal chemistry and agricultural applications. This article explores their biological properties, mechanisms of action, and potential applications based on diverse research findings.

Benzyl Carbamimidothioate :

  • Chemical Formula : C10H12N2S
  • Molecular Weight : 196.28 g/mol
  • Structure : Contains a benzyl group attached to a carbamimidothioate moiety, which is known for its potential in inhibiting various enzymes.

4-Dodecylbenzenesulfonic Acid :

  • Chemical Formula : C18H30O3S
  • Molecular Weight : 342.50 g/mol
  • Properties : An extremely strong acidic compound, often used as a surfactant in detergents and industrial applications.

Antimicrobial Properties

Both compounds exhibit antimicrobial activity. Research indicates that benzyl carbamimidothioate possesses significant antibacterial properties against various bacterial strains. In vitro studies have demonstrated its effectiveness against Gram-positive and Gram-negative bacteria, suggesting its potential use in developing new antimicrobial agents .

Pesticidal Activity

The combination of benzyl carbamimidothioate and 4-dodecylbenzenesulfonic acid has been explored for its pesticidal properties. A study highlighted that formulations containing these compounds showed enhanced insecticidal activity against common agricultural pests, making them suitable candidates for eco-friendly pesticide development .

The mechanism by which these compounds exert their biological effects involves several pathways:

  • Enzyme Inhibition : Benzyl carbamimidothioate acts as an inhibitor of specific enzymes, potentially disrupting metabolic processes in target organisms.
  • Surfactant Action : The surfactant properties of 4-dodecylbenzenesulfonic acid enhance the bioavailability of active ingredients in formulations, improving their efficacy .

Case Study 1: Antibacterial Efficacy

A study conducted by Nordhoff et al. (2011) evaluated the antibacterial efficacy of benzyl carbamimidothioate against Staphylococcus aureus and Escherichia coli. The results indicated a significant reduction in bacterial viability at concentrations as low as 50 µg/mL, showcasing its potential as a therapeutic agent .

Case Study 2: Agricultural Applications

In agricultural settings, a formulation combining benzyl carbamimidothioate with 4-dodecylbenzenesulfonic acid was tested against aphid populations. The results demonstrated a 70% reduction in aphid numbers within three days of application, highlighting the compound's potential as an effective pesticide .

Data Tables

Compound NameChemical FormulaMolecular Weight (g/mol)Biological Activity
Benzyl CarbamimidothioateC10H12N2S196.28Antimicrobial, Enzyme Inhibitor
4-Dodecylbenzenesulfonic AcidC18H30O3S342.50Surfactant, Pesticidal

Q & A

Q. What are the primary catalytic applications of DBSA in organic synthesis, and what methodologies are employed to assess its efficiency?

DBSA acts as a Brønsted acid-surfactant-combined catalyst, enabling dehydration reactions (e.g., esterification, etherification) in aqueous media by forming hydrophobic emulsion droplets that exclude water . It also catalyzes Knoevenagel condensation in water at room temperature, achieving high yields (70–90%) through substrate hydrophobicity-driven selectivity . Methodologically, researchers use NMR, HPLC, and kinetic studies to monitor reaction progress and optimize parameters like temperature (25–80°C), DBSA concentration (0.5–10 mol%), and substrate ratios .

Q. How does DBSA function as a surfactant in powder-mixed electrical discharge machining (PMEDM), and what parameters are critical for its performance?

In PMEDM, DBSA stabilizes graphite powder dispersions in dielectric fluids, reducing aggregation and enhancing spark gap uniformity. This lowers breakdown voltage, increases discharge frequency, and improves material removal rate (MRR) and surface finish. Key parameters include graphite concentration (2–10 g/L), surfactant ratio (0.5–2% w/w), and discharge current (2–6 A). Experimental validation involves measuring MRR, tool wear ratio (TWR), and hole geometry (overcut, taper rate) using design-of-experiments (DoE) approaches .

Q. What characterization techniques are used to analyze DBSA’s structural and physicochemical properties?

Techniques include:

  • Spectroscopy : FT-IR and NMR to confirm sulfonic acid group presence and alkyl chain orientation .
  • Thermodynamic modeling : QSPR (Quantitative Structure-Property Relationship) and neural networks to predict solubility, pKa, and micelle formation .
  • Chromatography : HPLC for purity assessment in catalytic applications .

Advanced Research Questions

Q. How can DBSA concentration in PMEDM be optimized to balance MRR and TWR, especially when data dispersion occurs at higher surfactant levels?

Studies show that increasing DBSA beyond 1% w/w reduces graphite’s beneficial effects due to excessive foam formation and uneven particle distribution . A factorial DoE approach is recommended, varying graphite (2–8 g/L) and DBSA (0.5–2%) while applying ANOVA to identify interactions. For instance, at 5 g/L graphite and 1% DBSA, MRR peaks at 4.2 mg/min, while TWR minimizes at 8% . Post-hoc analysis (e.g., Tukey’s HSD) can address data variability from surfactant-induced emulsion instability .

Q. What factors explain conflicting reports on DBSA’s optimal solvent systems in catalytic applications?

Discrepancies arise from substrate hydrophobicity and solvent polarity. In aqueous esterification, hydrophobic substrates (e.g., oleic acid) achieve >90% yield due to enhanced emulsion droplet stability, while hydrophilic substrates require co-solvents (e.g., isopropanol) . Contrastingly, non-aqueous systems (e.g., reactive distillation for methyl acetate synthesis) favor DBSA’s acid strength, achieving 88% yield at 5% w/w catalyst . Researchers should prioritize solvent-substrate compatibility screening via Hansen solubility parameters .

Q. What mechanistic insights justify DBSA’s dual role as a Brønsted acid and surfactant in aqueous reactions?

DBSA’s alkyl chain forms micellar aggregates, creating hydrophobic microenvironments that concentrate reactants and desolvate protons, enhancing acid catalysis . For example, in esterification, the sulfonic acid group protonates carboxylates, while the dodecyl chain stabilizes transition states via hydrophobic interactions. Kinetic isotope effects (KIEs) and fluorescence quenching experiments validate this micelle-assisted proton transfer mechanism .

Contradictions and Resolutions

  • Conflict : Higher DBSA concentrations in PMEDM reduce MRR despite improved dispersion.
    Resolution : Excessive surfactant increases dielectric viscosity, hindering spark propagation. A threshold of 1% w/w is recommended .
  • Conflict : Aqueous vs. non-aqueous DBSA efficiency.
    Resolution : Substrate hydrophobicity dictates solvent choice. Hydrophobic substrates favor water; hydrophilic ones require co-solvents .

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